REACTION_CXSMILES
|
[C:1]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C([SiH](CC)CC)C.[Cl-].[Al+3].[Cl-].[Cl-].Cl[CH2:28][CH2:29][C:30](Cl)=[O:31].[N:33]([O-:35])=[O:34].[Na+]>ClCCl.[Ti](Cl)(Cl)(Cl)Cl.C(OCC)(=O)C.O.CN(C)C=O>[N+:33]([CH2:28][CH2:29][C:30]([C:13]1[CH:14]=[CH:15][C:10]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])=[CH:11][CH:12]=1)=[O:31])([O-:35])=[O:34] |f:2.3.4.5,7.8|
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Name
|
|
Quantity
|
2500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
327.9 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
213.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
173.5 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
135.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
244.1 g
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to −10° C. to −5° C.
|
Type
|
CUSTOM
|
Details
|
the obtained reaction mixture
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through a hyflo bed
|
Type
|
WASH
|
Details
|
washed with dichloromethane (500 mL)
|
Type
|
CUSTOM
|
Details
|
the filtrate obtained
|
Type
|
ADDITION
|
Details
|
is charged into a second round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass (filtrate) is cooled to −10° C. to −5° C.
|
Type
|
CUSTOM
|
Details
|
the obtained reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is maintained at −10° C. to −5° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
precooled to 0-10° C.
|
Type
|
ADDITION
|
Details
|
is slowly added at the same temperature
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for about 1 hour at a temperature of 25-30° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed with 5% sodium bicarbonate solution (1250 mL)
|
Type
|
CONCENTRATION
|
Details
|
the organic layer is concentrated under vacuum at 45° C.
|
Type
|
CUSTOM
|
Details
|
to obtain crude product (751 g)
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is maintained at 30-35° C. for 3 hour
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with ethyl acetate (500 mL)
|
Type
|
WASH
|
Details
|
washed with 5% brine solution (2×2500 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at 45° C
|
Type
|
ADDITION
|
Details
|
Hexane (500 mL) is added to the obtained compound
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure at 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CCC(=O)C1=CC=C(C=C1)CCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |